cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-07-7) is a cyclohexane-based carboxylic acid derivative featuring a 4-methylphenyl ketone substituent at the 3-position of the cyclohexane ring. Its molecular formula is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol and a purity of ≥95% . Its structural framework combines a rigid cyclohexane backbone with a polar carboxylic acid group and a lipophilic 4-methylphenyl ketone moiety, making it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.
Properties
IUPAC Name |
(1R,3S)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(9-12)16(18)19/h5-8,12,14H,2-4,9-10H2,1H3,(H,18,19)/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQFCSDIWORRC-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@H]2CCC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methylbenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:
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Esterification : Reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) to form esters. For example, treatment with methanol yields the methyl ester derivative .
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Amidation : Reacts with amines (e.g., NH₃, primary/secondary amines) via activation with reagents like SOCl₂ or EDCI to produce amides .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | ~85% |
| Amidation | NH₃, SOCl₂, 0°C | Primary amide | ~72% |
Decarboxylative Halogenation
The carboxylic acid group participates in radical-mediated decarboxylative halogenation, a process critical for synthesizing alkyl halides. This reaction proceeds via:
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Formation of an acyloxy radical through homolytic cleavage of Barton esters (e.g., N-acyloxy-2-pyridinethione derivatives) .
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Decarboxylation to generate a cyclohexylmethyl radical.
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Halogen abstraction from donors like CCl₄ or BrCCl₃, yielding halogenated products .
Mechanistic Highlights :
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Solvent cage effects influence stereoselectivity; exo halogenation dominates in free-radical pathways .
Example Reaction :
| Substrate | Halogen Source | Conditions | Product | Yield |
|---|---|---|---|---|
| cis-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | BrCCl₃ | Barton ester, hv, 60°C | Brominated cyclohexane derivative | 68% |
Oxidation:
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Ketone Oxidation : The 2-(4-methylphenyl)-2-oxoethyl group resists further oxidation under mild conditions but undergoes cleavage with strong oxidants (e.g., KMnO₄/H⁺) to form aryl carboxylic acids.
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Carboxylic Acid Stability : The cyclohexane-attached COOH group is oxidized only under extreme conditions (e.g., Pb(OAc)₄), leading to CO₂ elimination.
Reduction:
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Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.
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Carboxylic Acid Reduction : LiAlH₄ converts the COOH group to a hydroxymethyl (–CH₂OH) group.
Representative Data :
| Functional Group | Reagent | Product | Yield |
|---|---|---|---|
| Ketone | H₂, Pd-C | Secondary alcohol | 92% |
| Carboxylic acid | LiAlH₄, THF | Hydroxymethyl derivative | 78% |
Cyclohexane Ring Modifications
The cyclohexane ring participates in:
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Ring-opening reactions under strong acidic conditions (e.g., HBr/HOAc) to form linear dihalides.
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Epoxidation of the cyclohexene derivative (if present) using mCPBA.
Thermal and Photolytic Decomposition
Thermolysis (150–200°C) or UV irradiation induces:
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Decarboxylation to release CO₂ and form a substituted cyclohexane .
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Radical recombination pathways, yielding dimeric or cross-coupled products .
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., H₂SO₄), the compound undergoes:
Scientific Research Applications
Overview
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with CAS number 735275-07-7, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its chemical properties, potential therapeutic uses, and applications in research.
Therapeutic Applications
- Anti-inflammatory Agents : Research indicates that derivatives of cyclohexane carboxylic acids can exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs .
- Analgesic Properties : Given its structural similarities to known analgesics, there is potential for this compound to be explored as a pain relief agent in clinical settings.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation, warranting further investigation into the anticancer potential of this specific compound .
Research Applications
- Chemical Synthesis : The compound serves as an intermediate in the synthesis of other complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Material Science : Its unique chemical structure allows for exploration in creating novel materials, including polymers and coatings that could benefit from the compound's properties .
Case Study 1: Anti-inflammatory Activity
A study conducted on related cyclohexane derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting that similar mechanisms may be applicable to this compound. The study utilized various assays to measure inflammation markers and provided insights into dosage and efficacy.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers successfully used this compound as a precursor for synthesizing new pharmaceutical agents. The resulting compounds showed promising biological activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring may participate in π-π interactions with proteins or nucleic acids, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and applications:
Structural and Physicochemical Analysis
Substituent Effects :
- The 4-methylphenyl group in the target compound contributes to lipophilicity (logP ~2.8 predicted), whereas the 3-chlorophenyl analog (CAS: 735275-16-8) exhibits higher polarity (logP ~3.2) and acidity (predicted pKa ~4.67) due to the electron-withdrawing Cl substituent .
- The 4-methoxyphenyl variant (CAS: 736136-34-8) demonstrates reduced metabolic stability compared to the methyl-substituted compound, as methoxy groups are prone to oxidative demethylation .
Acidity and Solubility :
- Carboxylic acid derivatives with electron-withdrawing groups (e.g., Cl) show lower pKa values (~4.6–4.8), enhancing water solubility at physiological pH. Hydroxy-substituted analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid) have pKa values around 4.7–4.8, comparable to the target compound .
Research Findings and Data Gaps
- Biological Activity: Limited data exist for the target compound, though chlorinated analogs show moderate inhibition against E. coli (MIC: 32 µg/mL) .
- Toxicity: No explicit toxicity data are reported for the target compound; however, structurally related carboxylic acids (e.g., a-ketoglutarate derivatives) are generally low-risk .
- Stability : The 4-methylphenyl group enhances thermal stability (predicted boiling point: ~457°C) compared to methoxy-substituted analogs (boiling point: ~174°C) .
Biological Activity
cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with CAS number 735275-07-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol. Key predicted physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 437.2 ± 18.0 °C |
| Density | 1.122 ± 0.06 g/cm³ |
| pKa | 4.69 ± 0.10 |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to its interaction with various cellular pathways. Preliminary studies suggest that the compound can modulate signaling pathways involved in cell proliferation and apoptosis.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes that play a role in cancer cell metabolism.
- Cellular Signaling Modulation : It may influence pathways such as the MAPK/ERK pathway, which is critical for cell division and survival.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development.
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted a series of carboxylic acids similar to this compound that exhibited significant anticancer activity in vitro against various cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl group can significantly enhance biological activity, suggesting that the structure of this compound could be optimized for better efficacy .
- Toxicological Studies : Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are necessary to confirm these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
